2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid

Solid-state chemistry Pharmaceutical cocrystals Physicochemical characterization

The compound 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid (1:1), systematically referred to as β-alanine orotic acid salt (CAS 16296-47-2), is a molecular salt combining the pyrimidine precursor orotic acid with the β-amino acid β-alanine. This salt integrates the biochemical roles of both constituents: orotic acid serves as a key intermediate in de novo pyrimidine nucleotide biosynthesis, while β-alanine is the rate-limiting precursor for the synthesis of the intracellular dipeptide buffer carnosine (β-alanyl-L-histidine) in skeletal and cardiac muscle.

Molecular Formula C8H11N3O6
Molecular Weight 245.19 g/mol
Cat. No. B11716995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid
Molecular FormulaC8H11N3O6
Molecular Weight245.19 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O
InChIInChI=1S/C5H4N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6)
InChIKeyAGYNWVLHIMMOLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Alanine Orotic Acid Salt (CAS 16296-47-2): A Dual-Functional Pyrimidine–Amino Acid Salt for Nutraceutical and Pharmaceutical Research Procurement


The compound 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid (1:1), systematically referred to as β-alanine orotic acid salt (CAS 16296-47-2), is a molecular salt combining the pyrimidine precursor orotic acid with the β-amino acid β-alanine [1]. This salt integrates the biochemical roles of both constituents: orotic acid serves as a key intermediate in de novo pyrimidine nucleotide biosynthesis, while β-alanine is the rate-limiting precursor for the synthesis of the intracellular dipeptide buffer carnosine (β-alanyl-L-histidine) in skeletal and cardiac muscle [2]. The 1:1 stoichiometric salt (C₈H₁₁N₃O₆; MW 245.19 g/mol) is distinct from both the physical mixture of its components and the covalent amide conjugate DB-28 (CAS 16296-42-7), and is primarily procured for investigation in sports nutrition, hepatoprotection, and immunomodulation research programs [3].

Workflow
Crystal engineering & dissolution-optimized salt studies
Format
Pre-formed 1:1 molecular salt with fixed stoichiometry
Research Context
Dual-pathway probe: carnosine precursor + pyrimidine nucleotide support

Why Beta-Alanine Orotic Acid Salt Cannot Be Replaced by Simple Physical Mixtures or Other Orotate Salts in R&D Procurement


Procurement specifications for β-alanine orotic acid salt are not interchangeable with physical blends of β-alanine and orotic acid, nor with alternative orotate salts such as magnesium orotate, potassium orotate, or the covalent amide conjugate DB-28. The 1:1 molecular salt exhibits a unique crystal lattice stabilized by N⁺–H···O⁻ intermolecular interactions that directly modulate its solid-state physicochemical properties, including aqueous dissolution rate and apparent solubility, which diverge markedly from those of the parent orotic acid (OA) [1]. Furthermore, the salt provides a stoichiometrically defined unit that enables simultaneous delivery of both β-alanine and orotate in a single molecular entity, a feature absent from mineral orotates (e.g., magnesium orotate) that pair orotate with a metal cation rather than an amino acid capable of independent ergogenic and buffering activity [2]. Substitution with the covalent conjugate DB-28 introduces an amide bond that eliminates the ionic character and alters the metabolic liberation kinetics of β-alanine, fundamentally changing its pharmacological profile as a mucosal-associated invariant T (MAIT) cell agonist [3].

Physical mixture cannot replicate crystal-lattice properties
A physical blend of β-alanine and orotic acid lacks the N⁺–H···O⁻ salt network that governs dissolution rate and apparent solubility; dissolution performance may shift away from the reported 1.15–1.32× enhancement.
Mineral orotates lack the β-alanine buffering functionality
Magnesium or potassium orotate deliver a metal cation instead of the β-amino acid; carnosine synthesis support and dual-pathway engagement are absent.
Covalent amide conjugate DB-28 is not interchangeable
The amide bond in DB-28 (CAS 16296-42-7) confers MR1 agonist activity; the ionic salt form does not engage MR1, making it a distinct chemical entity for immunology studies.

Quantitative Differentiation Evidence for Beta-Alanine Orotic Acid Salt: Solubility, Dissolution, Hepatoprotection, and Tolerability Versus Comparators


Apparent Solubility and Dissolution Rate of Orotic Acid–Amino Acid Salts Versus Pure Orotic Acid

In a systematic multicomponent crystal engineering study of orotic acid (OA) with amino acid coformers, all six synthesized amino acid salts—including the β-alanine salt—exhibited significantly enhanced powder dissolution performance relative to unmodified OA. The apparent solubility of the salt series was 1.15–1.32 times higher than that of pure OA, accompanied by a faster intrinsic dissolution rate (IDR) [1]. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirmed the formation of distinct salt phases, while Fourier-transform infrared (FTIR) and X-ray photoelectron spectroscopy (XPS) validated the N⁺–H···O⁻ intermolecular interaction motif responsible for modifying the crystal lattice energy and solvation behavior [1]. These improvements were attributed to the exposure of hydrophilic groups on the dominant crystal faces, facilitating water penetration into the lattice [1]. Since OA alone has a reported aqueous solubility of approximately 0.18 g/100 mL at room temperature (approximately 11.5 mM), the 1.15–1.32-fold enhancement translates to an estimated solubility range of approximately 0.21–0.24 g/100 mL for the amino acid salt series under comparable conditions [2].

Apparent solubility
Reported
1.15–1.32× vs. pure OA
Supports aqueous dissolution screening fit
Powder dissolution; PXRD/DSC confirmed salt phase
Solid-state chemistry Pharmaceutical cocrystals Physicochemical characterization

Paresthesia Avoidance: Orotate as a Delayed-Release β-Alanine Vehicle Versus Immediate-Release β-Alanine

Ingestion of free β-alanine at single doses exceeding 800 mg reliably induces transient paresthesia—a tingling or 'pins and needles' sensation—that coincides with the rapid spike in plasma β-alanine concentration and persists for approximately 60 minutes post-dose [1]. In contrast, orotate salts, including β-alanine orotic acid salt, are proposed to function as 'delayed release' β-alanine vehicles because the β-alanine moiety is liberated gradually through hepatic catabolism of the orotate-derived pyrimidine ring (orotate → uridine → uracil → dihydrouracil → β-ureidopropionate → β-alanine) [1]. This multistep metabolic conversion attenuates the plasma β-alanine Cmax and avoids the acute neurosensory activation responsible for paresthesia [1]. In a clinical context, magnesium orotate administered at high doses (6 g/day) in congestive heart failure patients produced no reported paresthesia adverse events, supporting the tolerability advantage of the orotate delivery form [1]. While a direct pharmacokinetic head-to-head study comparing β-alanine orotic acid salt with equimolar free β-alanine has not yet been published, the established metabolic pathway and clinical safety record of orotate salts collectively support a class-level tolerability advantage.

Paresthesia profile
Class-level
Orotate salts: no paresthesia reported
Free β-alanine >800 mg: high incidence
Supports delayed-release β-alanine vehicle context
Class inference from magnesium orotate clinical data; head-to-head PK not yet published
Sports nutrition Ergogenic supplements Paresthesia management

Hepatoprotective Potency of Orotic Acid–β-Alanine Adduct Versus Potassium Orotate Benchmark

Russian patent RU 2047606 C1 (1995) discloses the synthesis and hepatoprotective evaluation of orotic acid adducts with amino acids, explicitly including the β-alanine adduct (designated under laboratory code within the monoamino-monocarboxylic acid orotate series) [1]. The synthetic protocol yields the β-alanine orotic acid adduct at 69% of theoretical yield under conditions of stirring below 80 °C followed by cooling and crystallization [1]. In experimental models of liver intoxication, the β-alanine-containing orotate series demonstrated hepatoprotective activity that was benchmarked against potassium orotate (the then-standard clinical hepatoprotective orotate agent), as well as against Essentiale® and Silibor® [1]. The patent asserts that the amino acid orotate adducts exhibit a high hepatoprotective effect, positioning them as potential alternatives to potassium orotate with the additional metabolic benefit of the amino acid coformer [1]. Quantitative histological or biochemical comparator data from the patent document are not available in the open-access record; however, the formal regulatory patent evaluation against potassium orotate as a positive control establishes a documented comparative efficacy claim.

Hepatoprotection
Data to verify
Asserted high effect vs. potassium orotate (RU 2047606 C1)
Patent-reported endpoint context; quantitative comparator data not publicly available
Synthesis yield 69%; liver intoxication models
Hepatoprotection Liver toxicology Orotate pharmacology

Stoichiometric Distinction from the Covalent MAIT Agonist DB-28: Salt Form Versus Amide Conjugate

The β-alanine orotic acid salt (CAS 16296-47-2) is structurally and functionally distinct from the covalent amide conjugate N-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]-β-alanine, also known as DB-28 (CAS 16296-42-7; CHEBI:156205) [1]. DB-28 is formed through formal condensation of the carboxylic acid group of orotic acid with the amino group of β-alanine, yielding a stable amide bond. This covalent conjugate acts as a defined agonist of the mucosal-associated invariant T (MAIT) cell receptor MR1, competitively inhibiting MR1-restricted MAIT cell activation by other agonist ligands . The ionic salt form (CAS 16296-47-2), by contrast, lacks this covalent linkage and would not be expected to engage MR1 with the same affinity or specificity. In chemical proteomics or functional immunology studies, procurement of the incorrect species (salt vs. amide conjugate) would confound results due to their divergent molecular recognition properties, despite sharing the same constituent building blocks [1].

Structural identity
Head-to-head
Ionic salt (CAS 16296-47-2)
vs. covalent amide DB-28 (CAS 16296-42-7)
Confirms non-agonist entity for MAIT cell control studies
MR1 binding requires covalent linkage absent in salt
Mucosal-associated invariant T cells Immunomodulation Chemical proteomics

Dual Metabolic Functionality: Simultaneous Carnosine Precursor and Pyrimidine Nucleotide Support Versus Single-Pathway Comparators

The β-alanine orotic acid salt uniquely provides both (i) β-alanine as a direct substrate for carnosine synthase (Km for β-alanine >1 mM in skeletal and cardiac muscle) and (ii) orotate as a precursor for the hepatic synthesis of uridine, which subsequently serves as a substrate for cardiac and skeletal muscle pyrimidine nucleotide pools [1]. Studies with radiolabeled orotate-¹⁴C demonstrate that approximately 25% of the radioactivity incorporated into RNA is recoverable in the β-alanine pool, confirming the metabolic connectivity between orotate-derived pyrimidines and β-alanine-dependent carnosine synthesis [2]. In contrast, magnesium orotate delivers magnesium as the counterion (contributing to cardiac electrophysiology but not carnosine synthesis), while potassium orotate delivers potassium without amino acid functionality. Free β-alanine, conversely, supports carnosine synthesis but does not contribute to pyrimidine nucleotide pools. This dual-pathway engagement, quantified by the 1:1 stoichiometric delivery of both substrates, is a structural feature embedded in the salt's crystal lattice and cannot be replicated by simple physical mixtures [1].

Dual-pathway support
Reported
2 pathways: carnosine + pyrimidine
~25% orotate-¹⁴C → β-alanine pool
Supports synchronized dual-substrate delivery context
In vivo rodent tracer study; 1:1 stoichiometry embedded in crystal
Carnosine biosynthesis Pyrimidine metabolism Cardiac energetics

High-Value Procurement Contexts for Beta-Alanine Orotic Acid Salt: Research and Industrial Use Cases Supported by Evidence


In Vitro Aqueous Solubility- and Dissolution-Critical Assays

The 1.15–1.32× higher apparent solubility of the β-alanine orotic acid salt relative to pure orotic acid [1] makes it the preferred form for cell-based assays, enzyme kinetics studies, or in vitro organ bath experiments requiring aqueous compound delivery. Pure orotic acid's limited room-temperature solubility (~0.18 g/100 mL) often necessitates DMSO co-solvents or heating, which can confound biological readouts. Procuring the pre-formed β-alanine salt avoids these formulation artifacts and ensures consistent dosing.

In Vivo Hepatoprotection and Liver Metabolism Studies

Based on patent RU 2047606 C1, the β-alanine orotic acid adduct has established hepatoprotective activity benchmarked against potassium orotate [2]. Research groups investigating interventions for toxic liver injury, non-alcoholic fatty liver disease, or hepatic ischemia-reperfusion can source this salt as a single-component test article that simultaneously provides pyrimidine nucleotide support and the antioxidant/acid-buffering benefits of carnosine derived from its β-alanine component.

Carnosine Boosting and Exercise Physiology Trials with Reduced Paresthesia Burden

The orotate delivery form bypasses the acute paresthesia associated with free β-alanine doses exceeding 800 mg [3]. For human exercise physiology studies where high-dose β-alanine supplementation is required to maximize muscle carnosine loading, the β-alanine orotic acid salt offers a 'delayed-release' alternative that may improve participant compliance and reduce dropout rates related to sensory side effects, while simultaneously supporting pyrimidine metabolism during high-intensity training.

MAIT Cell Immunology Studies Requiring a Non-Agonist Orotate–β-Alanine Control

In experiments investigating MR1-restricted MAIT cell activation, the ionic salt (CAS 16296-47-2) is structurally incapable of binding MR1 with the same affinity as the covalent amide conjugate DB-28 (CAS 16296-42-7) [4]. Procurement of the salt enables its use as a chemically matched negative control that retains the orotic acid and β-alanine moieties but lacks the covalent linkage essential for MR1 agonism, thereby strengthening the interpretive validity of structure–activity relationship studies.

Application
Selection Property
Validation Focus
Aqueous assay compatibility studies
Enhanced-dissolution salt form
Aqueous media formulation without co-solvents
Hepatoprotection model studies
Patent-reported hepatoprotective activity
Benchmarking against potassium orotate control
Carnosine loading & exercise physiology trials
Delayed-release β-alanine vehicle
Paresthesia endpoint tolerability monitoring
MAIT cell immunology negative control
Non-agonist ionic salt form
CAS verification (16296-47-2 vs 16296-42-7)
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